N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 862741-63-7
VCID: VC4885377
InChI: InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine

CAS No.: 862741-63-7

Cat. No.: VC4885377

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine - 862741-63-7

Specification

CAS No. 862741-63-7
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name 2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
Standard InChI InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3
Standard InChI Key FPKWZCNAJJCQFQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine (CAS: 862741-63-7) has the molecular formula C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S} and a molecular weight of 368.45 g/mol. The oxazole ring is substituted at the 2-position with an m-tolyl group (meta-methylphenyl), at the 4-position with a tosyl (p-toluenesulfonyl) group, and at the 5-position with an allylamine moiety. This arrangement confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Oxazole Ring Formation: Cyclization of α-haloketones with amides under basic conditions generates the oxazole core.

  • Tosylation: Sulfonation at the 4-position using tosyl chloride introduces the sulfonyl group, enhancing stability and modulating solubility.

  • Allylation: Nucleophilic substitution with allyl halides installs the allylamine group, providing a handle for further functionalization.

  • m-Tolyl Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling attaches the m-tolyl group, with positional selectivity ensured by directing groups.

Industrial-scale production prioritizes green chemistry principles, employing continuous flow reactors and catalytic systems to optimize yield and purity.

Physicochemical Properties

The compound exhibits moderate lipophilicity (logP3.2\log P \approx 3.2), attributable to the tosyl and m-tolyl groups. It is sparingly soluble in aqueous media but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Spectroscopic characterization reveals distinctive signals:

  • 1^1H NMR: Allylic protons resonate at δ 5.2–5.8 ppm, while aromatic protons of the m-tolyl group appear as a multiplet around δ 7.1–7.3 ppm.

  • IR: Stretching vibrations at 1650 cm1^{-1} (C=N), 1350 cm1^{-1} (S=O), and 1150 cm1^{-1} (C-O) confirm functional groups.

Biological Activities and Mechanisms

Anticancer Activity

The tosyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in oncogenic targets:

  • Apoptosis Induction: Activation of caspase-3/7 pathways in breast cancer (MCF-7) and fibrosarcoma (L929) cells.

  • Cell Cycle Arrest: G2/M phase blockade via modulation of cyclin-dependent kinases.

Analogous compounds demonstrate IC50_{50} values of 3.1–5.3 µM against cancer cell lines, suggesting potential for structure-activity optimization.

Comparative Analysis with Structural Analogs

FeatureN-allyl-2-(m-tolyl)-4-tosyloxazol-5-amineN-allyl-2-(p-tolyl)-4-tosyloxazol-5-amineN-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine
Substituent Positionmeta-methylphenylpara-methylphenylortho-methylphenyl
Lipophilicity (logP\log P)3.23.52.9
Antimicrobial PotencyModerate (predicted)High (MIC: 25 µg/mL)Low (MIC: >100 µg/mL)

The m-tolyl derivative balances steric accessibility and electronic effects, offering a middle ground between the para- and ortho-isomers' bioactivity profiles.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial PBPs and apoptotic pathways using X-ray crystallography and molecular docking.

  • Pharmacokinetic Optimization: Prodrug strategies to enhance aqueous solubility and oral bioavailability.

  • Synergistic Combinations: Screen for additive effects with existing antimicrobials (e.g., β-lactams) and chemotherapeutics (e.g., paclitaxel).

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